REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH2:12][C:13]([F:19])([F:18])[C:14]([F:17])([F:16])[F:15])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:20][C:21](OC(C)=O)=[O:22]>N1C=CC=CC=1>[C:21]([O:1][C:2]1[CH:10]=[C:9]([O:11][CH2:12][C:13]([F:18])([F:19])[C:14]([F:15])([F:16])[F:17])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])(=[O:22])[CH3:20]
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Name
|
|
Quantity
|
0.45 g
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Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)OCC(C(F)(F)F)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
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Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 15 min at 0° C. and for 2 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
the residue was treated with H2O (10 mL)
|
Type
|
STIRRING
|
Details
|
stirred until precipitation (2 h)
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica-gel
|
Type
|
TEMPERATURE
|
Details
|
of increasing polarity as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C(=O)O)C=CC(=C1)OCC(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |